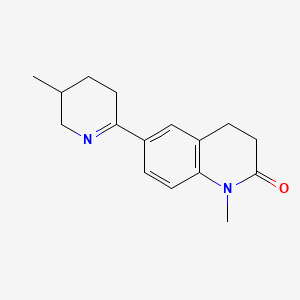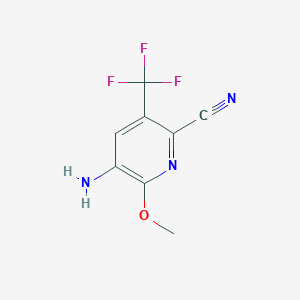
(5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine is a chemical compound that features a brominated pyrimidine ring and a morpholine moiety connected via a propylamine linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Propylamine Linker: The brominated pyrimidine is then reacted with 3-chloropropylamine hydrochloride in the presence of a base like sodium hydroxide or potassium carbonate to form the propylamine linker.
Attachment of Morpholine: Finally, the intermediate product is reacted with morpholine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiourea, or sodium alkoxides in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Aplicaciones Científicas De Investigación
(5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and morpholine moiety can enhance binding affinity and specificity.
Biological Studies: It can interact with proteins or nucleic acids, affecting their function or stability.
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloro-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine: Similar structure but with a chlorine atom instead of bromine.
(5-Fluoro-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine: Similar structure but with a fluorine atom instead of bromine.
(5-Iodo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine can impart unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Número CAS |
886365-73-7 |
|---|---|
Fórmula molecular |
C11H17BrN4O |
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
5-bromo-N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H17BrN4O/c12-10-8-14-11(15-9-10)13-2-1-3-16-4-6-17-7-5-16/h8-9H,1-7H2,(H,13,14,15) |
Clave InChI |
OYQVNAKSSRDVGC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)





![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
